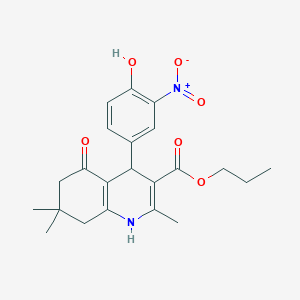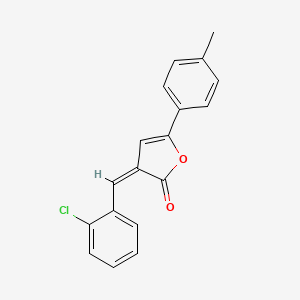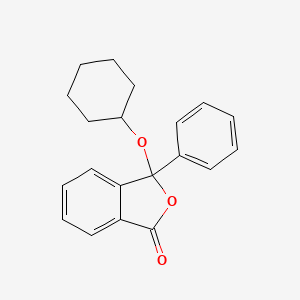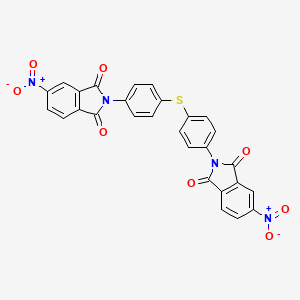![molecular formula C19H14BrN3O3S B5234386 N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5234386.png)
N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide, commonly known as BBF 278, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a member of the furamide family of compounds, which are known for their ability to interact with biological systems and produce a range of effects. BBF 278 has been shown to have a number of interesting properties, including the ability to inhibit the activity of certain enzymes and modulate the functioning of various cellular pathways.
Mécanisme D'action
The exact mechanism of action of BBF 278 is not fully understood, but it is thought to involve the modulation of various cellular pathways and the inhibition of specific enzymes. One proposed mechanism involves the binding of BBF 278 to the active site of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory molecules. By inhibiting the activity of these enzymes, BBF 278 may help to reduce inflammation and other pathological processes.
Biochemical and Physiological Effects:
BBF 278 has been shown to produce a range of biochemical and physiological effects in various experimental systems. In addition to its anti-inflammatory properties, BBF 278 has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to induce apoptosis (cell death) in certain cancer cell lines, suggesting a potential role in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BBF 278 for lab experiments is its relatively low cost and ease of synthesis. It is also a relatively stable compound that can be stored for extended periods of time without significant degradation. However, one limitation of BBF 278 is its relatively low potency compared to other compounds that target similar cellular pathways. This may limit its usefulness in certain experimental systems where higher potency compounds are required.
Orientations Futures
There are a number of potential future directions for research on BBF 278 and related compounds. One area of interest is the development of more potent analogs that can target specific enzymes or cellular pathways with greater efficacy. Another potential direction is the investigation of BBF 278 in combination with other compounds or therapies, such as chemotherapy or radiation therapy, to determine whether it can enhance their effectiveness. Additionally, further studies are needed to better understand the mechanism of action of BBF 278 and its effects on various cellular processes.
Méthodes De Synthèse
BBF 278 can be synthesized using a variety of different methods, depending on the desired purity and yield. One common approach involves the reaction of 4-bromobenzoyl chloride with 4-aminophenylthiourea in the presence of a base such as sodium hydroxide. This reaction produces an intermediate compound, which can be further reacted with furfurylamine to yield BBF 278. Other methods involve the use of different starting materials or reaction conditions, but the overall strategy is similar.
Applications De Recherche Scientifique
BBF 278 has been the subject of numerous studies aimed at understanding its potential applications in scientific research. One of the most promising areas of investigation has been in the field of cancer research, where BBF 278 has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Other studies have focused on the compound's effects on inflammation, oxidative stress, and other cellular processes.
Propriétés
IUPAC Name |
N-[[4-[(4-bromobenzoyl)amino]phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O3S/c20-13-5-3-12(4-6-13)17(24)21-14-7-9-15(10-8-14)22-19(27)23-18(25)16-2-1-11-26-16/h1-11H,(H,21,24)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQACYZFPUUXMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-[(4-bromobenzoyl)amino]phenyl]carbamothioyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5234331.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5234340.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B5234346.png)
![N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine](/img/structure/B5234352.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B5234358.png)

![ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5234370.png)


![2-[benzyl(phenylsulfonyl)amino]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B5234380.png)
![(3'R*,4'R*)-1'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5234390.png)
